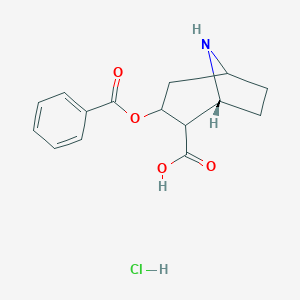

Benzoylnorecgonine hydrochloride

Overview

Description

Benzoylnorecgonine hydrochloride: is a major metabolite of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases. This compound is pharmacologically inactive and is excreted in the urine of cocaine users . It is often used in toxicology screening to confirm cocaine abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylnorecgonine hydrochloride can be synthesized by boiling cocaine freebase in water . The hydrolysis reaction is catalyzed by carboxylesterases, which convert cocaine into benzoylnorecgonine .

Industrial Production Methods: The industrial production of this compound involves the extraction of cocaine from the Erythroxylon coca plant, followed by its hydrolysis to produce benzoylnorecgonine. This process is typically carried out in controlled laboratory conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Benzoylnorecgonine hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction where cocaine is hydrolyzed to form benzoylnorecgonine.

Esterification: Benzoylnorecgonine can undergo esterification reactions to form various esters.

Common Reagents and Conditions:

Hydrolysis: Water and carboxylesterases are the primary reagents used in the hydrolysis of cocaine to benzoylnorecgonine.

Esterification: Reagents such as alcohols and acids are used in esterification reactions.

Major Products:

Scientific Research Applications

Benzoylnorecgonine hydrochloride has several scientific research applications, including:

Mechanism of Action

Benzoylnorecgonine hydrochloride is pharmacologically inactive and does not exert any significant effects on the body. It is formed by the hydrolysis of cocaine in the liver and is subsequently excreted in the urine . The compound does not interact with any molecular targets or pathways, as it is simply a metabolite of cocaine .

Comparison with Similar Compounds

Ecgonine Methyl Ester: Another major metabolite of cocaine, formed by the hydrolysis of cocaine.

Cocaethylene: A toxic metabolite formed when cocaine is consumed with alcohol.

Norcocaine: A minor metabolite of cocaine with pharmacological activity.

Uniqueness: Benzoylnorecgonine hydrochloride is unique in that it is the primary metabolite of cocaine and is pharmacologically inactive. This makes it an ideal marker for confirming cocaine abuse in toxicology screenings .

Biological Activity

Benzoylnorecgonine hydrochloride is a compound of significant interest in pharmacology and toxicology due to its relationship with cocaine metabolism. Understanding its biological activity is crucial for various applications, including forensic science, drug testing, and potential therapeutic uses. This article explores the biological activity of this compound, including its metabolism, detection methods, and implications for human health.

Benzoylnorecgonine is a metabolite derived from cocaine, specifically formed during the hydrolysis of cocaine in the liver. Cocaine undergoes extensive metabolism primarily through carboxylesterases, leading to the formation of several metabolites, including benzoylecgonine and benzoylnorecgonine. The metabolic pathway can be summarized as follows:

- Cocaine → Benzoylecgonine → Benzoylnorecgonine

This compound is pharmacologically inactive compared to its parent drug, cocaine, which has stimulant effects on the central nervous system. The primary route of excretion for benzoylnorecgonine is via urine, making it a critical marker in drug testing protocols.

Biological Activity and Detection

The biological activity of this compound has been studied primarily in the context of its detection in biological fluids. It serves as an important biomarker for cocaine use due to its longer half-life compared to cocaine itself. The detection methods include:

- Gas-Liquid Chromatography (GLC)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Immunoassays (e.g., EMIT)

These methods are essential for confirming recent cocaine use in clinical and forensic settings. Studies have shown that benzoylnorecgonine can be detected in urine for up to 48 hours after cocaine consumption, whereas cocaine may only be detectable for a shorter duration .

Case Study 1: Urinary Excretion Patterns

A study involving controlled administration of cocaine revealed that peak urinary concentrations of benzoylnorecgonine reached significant levels within hours post-consumption. For instance, a single oral dose of cocaine resulted in peak benzoylnorecgonine concentrations exceeding 7,940 ng/mL at 12 hours post-dose .

Case Study 2: Detection in Wastewater

Research conducted on wastewater samples has demonstrated the presence of benzoylnorecgonine as an indicator of community-level cocaine use. In regions like Italy and Switzerland, researchers utilized concentrations of this metabolite to estimate the prevalence of cocaine consumption within populations .

Ecotoxicological Considerations

Recent studies have raised concerns regarding the ecological impact of benzoylnorecgonine. Preliminary findings suggest that this compound exhibits potential toxicity to aquatic organisms at environmentally relevant concentrations. Research efforts are ongoing to explore degradation methods such as advanced oxidation processes to mitigate its impact on water systems .

Properties

IUPAC Name |

(1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVXULYEWYGPGU-FFZUUTFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975829 | |

| Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60426-41-7 | |

| Record name | 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-, hydrochloride, (1R-(exo,exo))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060426417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.